molecular formula C13H13NO3S B188803 Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate CAS No. 78267-15-9

Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Cat. No. B188803
CAS RN: 78267-15-9
M. Wt: 263.31 g/mol
InChI Key: YRQHGQZNSXMEGA-UHFFFAOYSA-N
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Description

Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a chemical compound . It has been studied for its potential anti-proliferative activity and its ability to induce apoptosis in promyelocytic leukemia HL-60 cells .


Synthesis Analysis

The compound can be synthesized by reacting phenyl isothiocyanate with ethyl γ-chloroacetoacetate in the presence of sodium hydride .


Chemical Reactions Analysis

The compound shows typical reactions of a keto methylene compound. The Vilsmeier reagent and phosphorus oxychloride give the chloroformylthiophen .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 263.31 . Its melting point is 147-149°C, and it has a predicted boiling point of 402.2±45.0 °C and a predicted density of 1.364±0.06 g/cm3 .

Scientific Research Applications

Anti-Tumor Activity

The compound has been investigated for its anti-tumor properties, particularly in human promyelocytic leukemia HL-60 cells. Studies suggest that it can induce apoptosis (programmed cell death) in these cancer cells, which is a promising avenue for cancer treatment research .

Anti-Inflammatory Activity

Research indicates that an intermediate in the synthesis of this compound exhibits anti-inflammatory activity. This suggests potential applications in developing treatments for inflammatory diseases .

Apoptosis Induction

Apart from its anti-tumor activity, this compound has also been shown to induce apoptosis in mouse leukemia (WEHI-3) and human cervical cancer cells. This broadens its potential use in various types of cancer research .

Synthetic Chemistry

The compound is used as an intermediate in various synthetic chemistry reactions, including Knoevenagel reactions, which are useful for creating a variety of organic compounds .

Proteomics Research

Due to its unique structure, the compound may have applications in proteomics research, where it could be used to study protein interactions and functions .

Chemical Analysis and Testing

The compound’s properties make it suitable for use in chemical analysis and testing, including techniques like NMR, HPLC, LC-MS, and UPLC .

Mechanism of Action

The compound exhibits significant anti-proliferative effects against HL60 cells . It induces apoptosis in HL-60 cells in a concentration-dependent manner. This is associated with the activation of caspase-3, upregulation of Bax, an increase in intracellular Ca2+ and ROS production, and a decrease in mitochondrial membrane potential and Bcl-2 expression levels .

Safety and Hazards

The compound is labeled with the GHS07 symbol, indicating that it may cause skin irritation, eye irritation, and respiratory irritation. It may also be harmful if swallowed, inhaled, or in contact with skin .

Future Directions

The compound’s anti-proliferative activity and its ability to induce apoptosis in promyelocytic leukemia HL-60 cells suggest that it may represent a promising compound for the development of anti-leukemia therapeutics .

properties

IUPAC Name

ethyl 3-hydroxy-5-phenylimino-2H-thiophene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-2-17-13(16)11-10(15)8-18-12(11)14-9-6-4-3-5-7-9/h3-7,15H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMOPMXQAVHCTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CSC1=NC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326944
Record name Ethyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78267-15-9
Record name Ethyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50326944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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